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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the chemical

synthesis of RNA oligonucleotides using tert-butyldimethylsilyl (TBDMS) protection of the 2'-

hydroxyl group. This established methodology is a cornerstone of automated solid-phase RNA

synthesis.

Introduction
The chemical synthesis of RNA is a critical technology for a wide range of research and

therapeutic applications, including the production of siRNA, aptamers, and ribozymes. The

TBDMS (or TBS) protecting group for the 2'-hydroxyl of the ribose is a widely adopted strategy

due to its stability during the synthesis cycle and its selective removal under specific fluoride-

based conditions.[1][2] This method, based on phosphoramidite chemistry, allows for the

efficient and reliable assembly of RNA oligonucleotides.[3][4]

The overall process involves the sequential addition of 2'-O-TBDMS protected ribonucleoside

phosphoramidites to a growing oligonucleotide chain attached to a solid support.[2][3] Each

addition cycle consists of four key steps: detritylation, coupling, capping, and oxidation.

Following the completion of the chain elongation, a multi-step deprotection and purification

process is employed to yield the final RNA product.
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Chemical Workflow of TBDMS-Based RNA
Synthesis
The synthesis cycle is an iterative process that sequentially adds nucleotide units to the

growing RNA chain.
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Caption: High-level workflow of RNA synthesis using TBDMS chemistry.

Data Presentation: Synthesis and Deprotection
Parameters
The following tables summarize key quantitative data for the standard protocol of RNA

synthesis using TBDMS chemistry.

Table 1: Solid-Phase Synthesis Cycle Parameters
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Step Reagent/Parameter Typical Value Notes

Activator
5-Ethylthio-1H-

tetrazole (ETT)
0.25 M in Acetonitrile

A commonly used

activator.[5]

5-Benzylthio-1H-

tetrazole (BTT)
0.25 M in Acetonitrile

A more reactive

activator, allowing for

shorter coupling

times.[3][6]

Coupling Time With ETT 6 minutes

Longer coupling times

are generally required

for the sterically

hindered 2'-O-TBDMS

phosphoramidites.[6]

With BTT 3 minutes

The higher reactivity

of BTT allows for a

reduction in coupling

time.[6]

Capping

Cap A: Acetic

Anhydride/Lutidine/TH

F

Standard

concentrations

To block unreacted 5'-

hydroxyl groups.

Cap B: N-

Methylimidazole/THF

Standard

concentrations

To catalyze the

capping reaction.

Oxidation Iodine solution
0.02 - 0.1 M in

THF/Water/Pyridine

To oxidize the

phosphite triester to

the more stable

phosphate triester.

Detritylation

Dichloroacetic acid

(DCA) in

Dichloromethane

3% (v/v)

To remove the 5'-O-

dimethoxytrityl (DMT)

group.

Table 2: Deprotection Conditions
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Step Reagent Temperature Duration Notes

Cleavage & Base

Deprotection

(Standard)

Ammonium

hydroxide/Ethan

ol (3:1)

Room

Temperature or

55°C

4 - 17 hours

Conditions

depend on the

base protecting

groups used.[1]

[6]

Cleavage & Base

Deprotection

(UltraFast)

AMA

(Ammonium

hydroxide/40%

aq. Methylamine

1:1)

65°C 10 minutes

Requires acetyl-

protected

Cytidine (Ac-C).

[6][7]

2'-O-TBDMS

Removal

(Standard)

Tetrabutylammon

ium fluoride

(TBAF) in THF

Room

Temperature
8 - 24 hours

Performance can

be variable due

to water content.

[6][8]

2'-O-TBDMS

Removal

(Optimized)

Triethylamine

trihydrofluoride

(TEA·3HF) in

DMSO or NMP

65°C 1.5 - 2.5 hours

More reliable and

faster than TBAF.

[6][8]

Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol outlines the steps performed by an automated DNA/RNA synthesizer.

Preparation:

Dissolve TBDMS-protected RNA phosphoramidites in anhydrous acetonitrile to a

concentration of 0.1 M.[7]

Install the phosphoramidites, activator (ETT or BTT), and other necessary reagents on the

synthesizer.

Program the desired RNA sequence and synthesis scale into the synthesizer software.
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Synthesis Cycle: The synthesizer will automatically perform the following steps for each

nucleotide addition:

Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleotide

by treating with 3% DCA in dichloromethane. The support is then washed with acetonitrile.

Coupling: The next TBDMS-protected phosphoramidite is activated by ETT or BTT and

coupled to the free 5'-hydroxyl group.[3][6]

Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g.,

acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an iodine solution.

The cycle is repeated until the full-length RNA sequence is assembled.

Final Detritylation (Optional): The final 5'-DMT group can be removed by the synthesizer

(DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the synthesized RNA from the solid support and the

deprotection of the nucleobases and phosphate groups.

A. UltraFast Method (using AMA)

Transfer the solid support from the synthesis column to a screw-cap vial.

Add 1.5 mL of AMA solution (a 1:1 mixture of concentrated aqueous ammonia and 40%

aqueous methylamine).[7]

Seal the vial tightly and heat at 65°C for 10 minutes.[6]

Cool the vial, then carefully open it in a fume hood.

Transfer the supernatant containing the cleaved and deprotected RNA to a new tube.
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Wash the support with RNase-free water and combine the washes with the supernatant.

Evaporate the solution to dryness.

B. Standard Method (using Ammonium Hydroxide/Ethanol)

Transfer the solid support to a screw-cap vial.

Add a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v).

Incubate at 55°C for 4-8 hours or at room temperature for 12-17 hours.

Follow steps 4-7 from the UltraFast method.

Protocol 3: 2'-O-TBDMS Group Removal

This protocol details the final deprotection step to remove the silyl groups from the 2'-hydroxyl

positions.

Re-dissolve the dried, base-deprotected oligonucleotide in 100 µL of anhydrous DMSO. If

necessary, gently heat at 65°C for a few minutes to aid dissolution.[6]

Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).[6]

Mix well and heat the solution at 65°C for 2.5 hours.[6]

After cooling, the fully deprotected RNA can be desalted or purified.

Logical Relationship of Deprotection Steps
The deprotection of the synthesized RNA is a sequential process where each step prepares the

molecule for the next.
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Caption: Sequential logic of the RNA deprotection process.

Purification and Analysis
Following deprotection, the crude RNA oligonucleotide is typically purified to remove truncated

sequences and other impurities. Common purification techniques include:

High-Performance Liquid Chromatography (HPLC): Anion-exchange and reversed-phase

HPLC are powerful methods for purifying and analyzing RNA.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13923681?utm_src=pdf-body-img
https://experiments.springernature.com/articles/10.1385/1-59259-823-4:017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13923681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is often used for the

purification of longer RNA strands.

Cartridge Purification: For DMT-on synthesis, specialized cartridges can be used for rapid

purification.[6]

Analysis of the final product is crucial to confirm its identity and purity. This is typically achieved

by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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